3-(5-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-1,3,4-thiadiazol-2-yl)-7-(diethylamino)-2H-chromen-2-one
CAS No.: 850781-75-8
Cat. No.: VC7759687
Molecular Formula: C23H22N4O4S
Molecular Weight: 450.51
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 850781-75-8 |
|---|---|
| Molecular Formula | C23H22N4O4S |
| Molecular Weight | 450.51 |
| IUPAC Name | 3-[5-(1,3-benzodioxol-5-ylmethylamino)-1,3,4-thiadiazol-2-yl]-7-(diethylamino)chromen-2-one |
| Standard InChI | InChI=1S/C23H22N4O4S/c1-3-27(4-2)16-7-6-15-10-17(22(28)31-19(15)11-16)21-25-26-23(32-21)24-12-14-5-8-18-20(9-14)30-13-29-18/h5-11H,3-4,12-13H2,1-2H3,(H,24,26) |
| Standard InChI Key | JJMNAEDINHRCHT-UHFFFAOYSA-N |
| SMILES | CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C3=NN=C(S3)NCC4=CC5=C(C=C4)OCO5 |
Introduction
Key Chemical Data:
| Property | Value |
|---|---|
| Molecular Formula | C22H22N4O4S |
| Molecular Weight | ~438.50 g/mol |
| Functional Groups | Amine, heterocyclic thiadiazole, chromenone |
| Structural Highlights | Contains aromatic and heterocyclic systems |
The combination of these elements suggests potential pharmacological applications due to their individual bioactive contributions.
Synthesis
The synthesis of the compound involves multi-step reactions utilizing commercially available precursors.
General Synthetic Pathway:
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Formation of the Thiadiazole Core:
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A condensation reaction between a thiourea derivative and hydrazine hydrate in the presence of a sulfur source (e.g., carbon disulfide) leads to the formation of the 1,3,4-thiadiazole ring.
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This step is crucial for introducing the heterocyclic framework.
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Attachment of Benzo[d]13dioxole Substituent:
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Coupling with Chromen-2-one Derivative:
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The final step involves coupling the thiadiazole intermediate with a chromen-2-one derivative under basic conditions to form the target molecule.
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Reaction Conditions:
Spectroscopic Characterization
The compound's structure is confirmed using advanced spectroscopic techniques:
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Nuclear Magnetic Resonance (NMR):
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Mass Spectrometry (MS):
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Molecular ion peak at , consistent with its molecular weight.
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Infrared Spectroscopy (IR):
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Key absorptions include:
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cm: N-H stretching.
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cm: C=N stretching in thiadiazole.
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cm: C=O stretching in chromenone.
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Biological Significance
Preliminary studies suggest that this compound exhibits promising biological activities:
Potential Applications:
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Antimicrobial Activity:
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Anti-inflammatory Properties:
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Molecular docking studies indicate potential inhibition of enzymes like 5-lipoxygenase (5-LOX), which is involved in inflammatory pathways.
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Fluorescent Probes:
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The chromenone core imparts fluorescence properties, making it useful for imaging applications in biological systems.
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Molecular Docking Studies
Computational studies have been conducted to evaluate its binding affinity with biological targets:
| Target Enzyme/Protein | Binding Energy (kcal/mol) | Inhibition Constant () |
|---|---|---|
| 5-Lipoxygenase (5-LOX) | −8.5 | ~0.5 µM |
| DNA Topoisomerase II | −7.8 | ~0.8 µM |
These results highlight its potential as a lead compound for drug development.
Future Research Suggestions:
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Conduct in vitro and in vivo studies to validate its antimicrobial and anti-inflammatory effects.
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Explore modifications to enhance solubility and bioavailability.
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Investigate its use as a fluorescent probe in cellular imaging.
This compound represents an exciting avenue for further exploration in medicinal chemistry and related fields.
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